1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Catalog No.
S13581472
CAS No.
M.F
C11H11BrFNO
M. Wt
272.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2...

Product Name

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

IUPAC Name

(E)-1-(3-bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

InChI

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3/b6-5+

InChI Key

QGVUJFCHBXZNQN-AATRIKPKSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Br

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)Br

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C11_{11}H11_{11}BrFNO. It belongs to the class of chalcones, which are characterized by a general structure featuring a phenyl group connected to an α,β-unsaturated carbonyl system. This compound exhibits notable structural features, including a bromine atom at the para position and a fluorine atom at the meta position relative to the dimethylamino group on the phenyl ring. The presence of these halogen substituents can significantly influence its chemical reactivity and biological activity.

Typical of chalcones. These include:

  • Condensation Reactions: Chalcones are often synthesized via Claisen-Schmidt condensation between acetophenones and aldehydes.
  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.

For example, microwave-assisted synthesis has been reported for similar compounds, utilizing triethylamine as a base under specific conditions to yield pyrazole derivatives from chalcones .

Chalcone derivatives, including 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, have garnered attention for their diverse biological activities. These compounds are known for:

  • Antioxidant Properties: Many chalcones exhibit significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some studies have shown that chalcones possess antibacterial and antifungal properties.
  • Anticancer Effects: There is growing evidence that certain chalcone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research indicates that modifications in the structure, such as halogen substitutions, can enhance these biological activities .

The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves:

  • Starting Materials: The synthesis begins with 3-bromo-4-fluoroacetophenone and dimethylamine.
  • Reaction Conditions: A common method includes heating the reactants in ethanol or another solvent with a base such as sodium hydroxide.
  • Purification: After completion of the reaction, the product is usually purified by recrystallization or chromatography.

Microwave-assisted synthesis has also been utilized for improved yields and shorter reaction times .

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancer.
  • Material Science: Chalcones are explored for their nonlinear optical properties, which could be useful in developing advanced materials for photonic applications.

Studies on the interactions of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one with biological macromolecules have indicated:

  • Binding Affinity: Molecular docking studies suggest that this compound can effectively bind to specific protein targets, influencing their activity.
  • Mechanism of Action: Investigations into its mechanism reveal that it may modulate signaling pathways involved in cell proliferation and apoptosis .

Several compounds share structural similarities with 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-(Dimethylamino)-1-(m-tolyl)prop-2-en-1-one96604-56-70.87Contains a methyl group on the aromatic ring
(E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one502841-03-40.87Para-substituted phenyl group
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one1131-80-20.87Unsubstituted phenyl group
3-(Methylamino)-1-phenylprop-2-en-1-one877-50-90.84Methyl substitution instead of dimethylamino

These compounds differ primarily in their substituents on the aromatic ring, which can affect their biological activity and chemical reactivity significantly.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

271.00080 g/mol

Monoisotopic Mass

271.00080 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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